Product packaging for tert-Butylphenyl dichlorophosphate(Cat. No.:CAS No. 18351-36-5)

tert-Butylphenyl dichlorophosphate

Cat. No.: B095199
CAS No.: 18351-36-5
M. Wt: 267.09 g/mol
InChI Key: LYGYPAUNHUFEHM-UHFFFAOYSA-N
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Description

tert-Butylphenyl dichlorophosphate is an organophosphorus compound with the molecular formula C10H13Cl2O2P . It is characterized by its specific structural identifiers, including the SMILES notation CC(C)(C)C1=CC=C(C=C1)OP(=O)(Cl)Cl and the InChIKey LYGYPAUNHUFEHM-UHFFFAOYSA-N . This compound is classified as a dichlorophosphate ester, a class of reagents known for their high reactivity. The presence of the phosphorodichloridate group (OP(=O)(Cl)Cl) makes it a valuable intermediate in synthetic organic and organophosphorus chemistry. Its primary research value lies in its application as a phosphorylation agent, particularly for the synthesis of more complex phosphate esters and phosphoramidates. These derivatives are of significant interest in the development of ligands, functional materials, and other specialized chemicals. The tert-butylphenyl group can influence the compound's steric bulk and solubility, offering specific advantages in reaction selectivity. Researchers utilize this reagent to introduce a phosphate group with a bulky aromatic moiety into target molecules. Handling this compound requires appropriate safety protocols and should be conducted by qualified personnel in a well-equipped laboratory. This product is intended For Research Use Only (RUO) . It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13Cl2O2P B095199 tert-Butylphenyl dichlorophosphate CAS No. 18351-36-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18351-36-5

Molecular Formula

C10H13Cl2O2P

Molecular Weight

267.09 g/mol

IUPAC Name

1-tert-butyl-4-dichlorophosphoryloxybenzene

InChI

InChI=1S/C10H13Cl2O2P/c1-10(2,3)8-4-6-9(7-5-8)14-15(11,12)13/h4-7H,1-3H3

InChI Key

LYGYPAUNHUFEHM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OP(=O)(Cl)Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OP(=O)(Cl)Cl

Other CAS No.

38815-39-3

Synonyms

Dichloridophosphoric acid 4-tert-butylphenyl ester

Origin of Product

United States

Significance in Organophosphorus Chemistry and Synthetic Methodologies

Organophosphorus chemistry is a broad field that studies organic compounds containing phosphorus. nih.gov These compounds are integral to numerous applications, from industrial chemicals to pharmaceuticals. thegoodscentscompany.com Within this domain, tert-butylphenyl dichlorophosphate (B8581778) holds importance primarily as a reactive intermediate for introducing the phosphoryl group into other molecules.

The synthesis of p-tert-butylphenyl phosphorodichloridate is achieved through the reaction of p-tert-butylphenol with an excess of phosphoryl chloride (POCl₃). sigmaaldrich.com The reaction is typically catalyzed by a weak base such as pyridine (B92270) and proceeds at elevated temperatures. A common procedure involves adding p-tert-butylphenol to a mixture of phosphoryl chloride and pyridine over several hours at 100°C, followed by a period of heating at 110°C. sigmaaldrich.com Subsequent distillation of the reaction mixture yields the desired p-tert-butylphenyl phosphorodichloridate with high purity, although a minor amount of the di-p-tert-butylphenyl phosphorochloridate byproduct is also formed. sigmaaldrich.com

The presence of the two chlorine atoms on the phosphorus center makes the compound highly susceptible to nucleophilic attack, allowing for the sequential or simultaneous displacement of the chloride ions. This reactivity is the cornerstone of its utility as a phosphorylating agent. The bulky tert-butyl group can also provide steric hindrance, which can influence the selectivity of its reactions and modify the properties, such as solubility and thermal stability, of the final products.

Contextualizing Dichlorophosphate Intermediates in Complex Synthesis

Direct Phosphorylation Approaches for this compound Synthesis

Direct phosphorylation is a primary method for synthesizing aryl dichlorophosphates. This involves the reaction of a substituted phenol (B47542) with a phosphorylating agent, most commonly phosphorus oxychloride (POCl3).

Optimized Reaction Parameters in Phenol Phosphorylation with Phosphorus Oxychloride

The reaction between phenols and phosphorus oxychloride is a foundational method for creating aryl dichlorophosphates. The synthesis of triaryl phosphates, a related class of compounds, provides insights into the conditions that can be adapted for dichlorophosphate synthesis. For instance, the reaction of hydroxyaryl compounds with phosphorus oxychloride can be performed in the vapor-liquid phase, where gaseous POCl3 is bubbled through a solution of the phenol. This method can be controlled by the flow rate of an inert gas like nitrogen, which also helps to remove the hydrogen chloride (HCl) byproduct.

Key reaction parameters that are typically optimized include temperature, molar ratio of reactants, and reaction time. In the synthesis of related phosphites from 2,4-di-tert-butylphenol (B135424) and phosphorus trichloride, temperatures can range from 55°C to over 140°C in a multi-stage process. google.comgoogle.com The reaction to produce tri-p-cresyl phosphate from p-cresol (B1678582) and POCl3 is often carried out at elevated temperatures, with the gradual addition of POCl3 to the phenol.

The reaction of phosphorus oxychloride with alcohols to form alkylphosphoric acids involves a nucleophilic attack of the alcohol on the phosphorus center of POCl3, leading to the formation of a phosphorodichloridate intermediate. semanticscholar.org This reaction is typically bimolecular (SN2@P mechanism). semanticscholar.org To drive the reaction towards the desired dichlorophosphate, an excess of phosphorus oxychloride is often used.

Table 1: Optimized Reaction Parameters for Phosphorylation Reactions

ParameterValue/ConditionRationale
Temperature 55°C to >140°CTo ensure sufficient reaction rate and drive the reaction to completion. google.comgoogle.com
Molar Ratio (POCl3:Phenol) Excess POCl3To favor the formation of the dichlorophosphate over the diarylchlorophosphate or triarylphosphate. semanticscholar.org
Reaction Time 15 minutes to several hoursDependent on temperature and catalyst; sufficient time is needed for the reaction to go to completion. google.comgoogle.com
Byproduct Removal Inert gas sparging (e.g., Nitrogen)To remove HCl gas, shifting the equilibrium towards the products. researchgate.net

This table is interactive. Users can sort columns by clicking on the headers.

Catalytic Systems and Their Mechanistic Roles in Dichlorophosphate Formation (e.g., Lewis Acids, Magnesium Chloride)

Lewis acids are frequently employed as catalysts to enhance the rate of phosphorylation. wikipedia.org They function by coordinating to the oxygen atom of the phosphoryl group in phosphorus oxychloride, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack by the phenol. wikipedia.orgyoutube.com Common Lewis acid catalysts include aluminum chloride (AlCl3), magnesium chloride (MgCl2), and titanium tetrachloride (TiCl4). researchgate.netnih.govgoogle.com

Magnesium chloride, in particular, has been noted for its versatility as a Lewis acid catalyst in various organic transformations, including condensation reactions. nih.govmanchester.ac.uk In the context of phosphorylation, MgCl2 can activate the POCl3, facilitating the reaction with the phenol. The general mechanism involves the formation of a complex between the Lewis acid and the phosphorylating agent, which then reacts with the alcohol or phenol. nih.gov

In some processes, particularly for the synthesis of related phosphites, catalysts can include amines, ammonium (B1175870) salts, or phosphines. google.com These can act as HCl scavengers or may play a more direct catalytic role.

The general mechanism for Lewis acid catalysis in this context can be summarized as:

Activation: The Lewis acid (LA) coordinates with the phosphorus oxychloride, polarizing the P-Cl bond and making the phosphorus atom more electrophilic. POCl₃ + LA → [Cl₃P=O---LA]

Nucleophilic Attack: The tert-butylphenol attacks the activated phosphorus atom. ArOH + [Cl₃P=O---LA] → [ArO-P(Cl₃)-O---LA]⁻ + H⁺

Product Formation: The intermediate collapses, eliminating a chloride ion and regenerating the catalyst to form the this compound and releasing HCl. [ArO-P(Cl₃)-O---LA]⁻ + H⁺ → ArO-P(=O)Cl₂ + HCl + LA

Strategies for Enhancing Synthetic Efficiency and Product Purity

Several strategies can be implemented to improve the efficiency and purity of this compound synthesis.

Control of Stoichiometry: Careful control of the molar ratio of tert-butylphenol to phosphorus oxychloride is crucial. An excess of POCl3 is generally used to maximize the yield of the dichlorophosphate and minimize the formation of di- and tri-substituted phosphate byproducts. semanticscholar.org

Gradual Addition of Reactants: Adding the phenol dropwise to the phosphorus oxychloride (or vice versa) can help to control the reaction exotherm and prevent localized overheating, which can lead to side reactions and the formation of impurities. google.com

Efficient HCl Removal: The hydrogen chloride gas produced during the reaction is corrosive and can participate in side reactions. Continuous removal of HCl by sparging with an inert gas like nitrogen or by conducting the reaction under reduced pressure helps to drive the reaction equilibrium towards the product side. google.comresearchgate.net

Use of a Solvent: While some processes are carried out neat, the use of an inert solvent such as toluene, xylene, or chlorobenzene (B131634) can help to control the reaction temperature and facilitate stirring. google.com

Catalyst Selection: The choice of catalyst can significantly impact the reaction rate and selectivity. Lewis acids like AlCl3 or MgCl2 are effective, but their concentration must be optimized to avoid excessive side reactions. researchgate.netnih.gov

Multi-Step Synthetic Sequences Involving the this compound Moiety

This compound is a key intermediate for the synthesis of more complex functionalized phosphates. These multi-step sequences leverage the reactivity of the P-Cl bonds.

Stepwise Nucleophilic Substitution Pathways to Functionalized Phosphates

The two chlorine atoms on the phosphorus atom of this compound are excellent leaving groups, allowing for sequential nucleophilic substitution reactions. This enables the introduction of different functional groups in a controlled manner.

The mechanism of nucleophilic substitution at a phosphoryl center can be either concerted (SN2-type) or stepwise, involving a pentacoordinate intermediate. sapub.orgnih.gov The specific pathway is influenced by the nature of the nucleophile and the leaving group. sapub.org For the reaction of a dichlorophosphate, the first substitution by a nucleophile (e.g., an alcohol or an amine) would yield a monochlorophosphate, which can then undergo a second substitution with a different nucleophile to produce an unsymmetrical phosphate ester or phosphoramidate. researchgate.netru.nl

The general pathway is as follows:

First Substitution: ArO-P(=O)Cl₂ + Nu1-H → ArO-P(=O)(Cl)(Nu1) + HCl

Second Substitution: ArO-P(=O)(Cl)(Nu1) + Nu2-H → ArO-P(=O)(Nu1)(Nu2) + HCl

This stepwise approach is fundamental in the synthesis of various biologically active molecules and prodrugs where specific phosphate or phosphonate (B1237965) structures are required. nih.gov

Advanced Purification and Byproduct Management in Dichlorophosphate Synthesis

The purification of this compound and the management of byproducts are critical for obtaining a high-purity final product.

HCl Scavenging: As mentioned, HCl is a major byproduct. In addition to removal by inert gas sparging, chemical scavengers can be used. Tertiary amines like triethylamine (B128534) or pyridine (B92270) can be added to the reaction mixture to neutralize the HCl as it is formed, precipitating as the hydrochloride salt which can then be filtered off. google.com Inorganic bases like sodium carbonate can also be used for this purpose. google.com

Removal of Phenol Residue: Unreacted tert-butylphenol can be an impurity. Washing the crude product with a dilute aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) can remove acidic impurities like unreacted phenol. Care must be taken to avoid hydrolysis of the dichlorophosphate product.

Moisture Control: Phosphorus dichlorophosphates are sensitive to moisture and can hydrolyze to the corresponding phosphonic acid. All reactions and work-up procedures should be carried out under anhydrous conditions, using dried solvents and glassware, and under an inert atmosphere (e.g., nitrogen or argon). researchgate.net

Distillation: Purification of the final product is often achieved by vacuum distillation. This separates the desired dichlorophosphate from less volatile impurities and any remaining starting materials. The distillation must be performed carefully to avoid thermal decomposition.

Chromatography: For laboratory-scale synthesis and for obtaining very high purity material, silica (B1680970) gel chromatography can be employed. rsc.org However, the sensitivity of the dichlorophosphate to hydrolysis on silica gel must be considered, and the use of non-polar eluents and deactivated silica may be necessary.

Kinetic and Mechanistic Investigations of this compound Formation

The synthesis of this compound from tert-butylphenol and a phosphorylating agent, such as phosphoryl chloride (POCl₃), involves the displacement of chloride ligands from the phosphorus center by the nucleophilic tert-butylphenoxide. The elucidation of the precise reaction pathway and the quantification of its rate are crucial for controlling the synthesis and maximizing the yield of the desired product.

Elucidation of Nucleophilic Substitution Mechanisms at the Phosphorus Center

The reaction of an alcohol or phenol with a phosphoryl chloride to form a phosphate ester is a classic example of nucleophilic substitution at a phosphorus atom. nih.gov For the formation of this compound, the mechanism can be broadly categorized into two main pathways: a concerted, S_N_2-like mechanism, or a stepwise addition-elimination mechanism. sapub.orgsapub.org

In a concerted mechanism , the nucleophilic attack of the tert-butylphenol on the phosphorus atom and the departure of a chloride leaving group occur simultaneously, proceeding through a single pentacoordinate transition state. sapub.org This pathway is analogous to the S_N_2 reaction at a carbon center.

The choice between these two mechanistic pathways is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. For nucleophilic substitution at a phosphorus center, theoretical studies have shown that the potential energy surface can be complex, sometimes featuring stable intermediates and at other times only a single transition state. nih.gov The presence of the bulky tert-butyl group on the phenyl ring can also influence the mechanism through steric and electronic effects.

Quantitative Analysis of Reaction Rates and Influencing Factors

The rate of formation of this compound is dependent on several factors, including the concentration of reactants, temperature, and the nature of the solvent. Kinetic studies of analogous reactions, such as the reaction of substituted phenols with other phosphorylating agents, provide insight into the quantitative aspects of this transformation.

The Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the nucleophile, is another tool used to probe the mechanism. A linear Brønsted plot is often indicative of a consistent mechanism across a series of nucleophiles. sapub.org

Due to the absence of specific published kinetic data for the formation of this compound, the following table presents representative kinetic data for analogous nucleophilic substitution reactions at a phosphorus center involving substituted phenols. This data illustrates the typical range of kinetic parameters observed in such reactions.

Table 1: Representative Kinetic Data for Analogous Nucleophilic Substitution Reactions at a Phosphorus Center

Reaction SystemNucleophileSolventRate Constant (k) at 25°C (M⁻¹s⁻¹)Hammett ρ valueBrønsted β value
Aryl diphenylphosphinate (B8688654) + PhenoxidesSubstituted PhenolsAqueous10⁻³ - 10¹-0.5 to -1.50.3 - 0.6
O-Aryl methylphosphonochloridothioates + AnilinesSubstituted AnilinesAcetonitrile10⁻⁴ - 10⁻²-2.0 to -4.00.5 - 1.2
Diethyl 4-nitrophenyl phosphate + Secondary aminesAlicyclic AminesAqueous EtOH10⁻² - 10¹-0.3 - 0.5

This table is for illustrative purposes and presents typical data ranges from related literature. Specific values for this compound formation may vary.

The data in the table highlights that the rate constants can span several orders of magnitude depending on the specific reactants and conditions. The Hammett and Brønsted values provide insight into the electronic demands and the nature of the transition state for these phosphorylation reactions.

Chemical Reactivity and Transformation Pathways of Tert Butylphenyl Dichlorophosphate

Phosphorylation Reactions and Ester Derivatization Using tert-Butylphenyl Dichlorophosphate (B8581778)

The two chlorine atoms attached to the phosphorus center in tert-butylphenyl dichlorophosphate are excellent leaving groups, making the compound a potent phosphorylating agent. This reactivity is harnessed in the synthesis of a diverse range of phosphate (B84403) esters.

Synthesis of Symmetric and Asymmetric Phosphate Esters

This compound serves as a versatile precursor for the synthesis of both symmetric and asymmetric phosphate triesters. The stepwise substitution of the chlorine atoms allows for controlled introduction of different alkoxy or aryloxy groups.

The general approach involves the reaction of this compound with alcohols or phenols. The synthesis of symmetric phosphate esters is achieved by reacting one equivalent of this compound with two equivalents of the same alcohol or phenol (B47542), typically in the presence of a base to neutralize the hydrogen chloride byproduct.

For the synthesis of asymmetric phosphate esters, a sequential addition of different nucleophiles is employed. In the first step, one equivalent of an alcohol or phenol is reacted with this compound to form a monochloridate intermediate. This intermediate is then reacted with a different alcohol or phenol to yield the desired asymmetric triester. The choice of reaction conditions, such as temperature and the type of base, can influence the selectivity and yield of the desired product. The synthesis of various phosphite (B83602) esters from 2,4-di-tert-butylphenol (B135424) and phosphorus trichloride (B1173362) has been reported, which provides a parallel to the reactivity of the title compound. google.com

Reactivity with Diverse Alcohols and Phenols

The reactivity of this compound with a wide array of alcohols and phenols allows for the creation of a large library of phosphate esters with varying properties. The steric and electronic properties of the incoming nucleophile play a significant role in the reaction kinetics. For instance, primary alcohols are generally more reactive than secondary or tertiary alcohols due to reduced steric hindrance around the hydroxyl group.

Phenols, including substituted phenols, also readily react with this compound. The acidity of the phenol can influence its nucleophilicity and, consequently, the reaction rate. The use of a base, such as pyridine (B92270) or triethylamine (B128534), is standard practice to facilitate the reaction by deprotonating the alcohol or phenol, thereby increasing its nucleophilicity. The reaction of alcohols with phosphorus halides is a well-established method for converting alcohols to other functional groups. organic-chemistry.org

Hydrolytic Behavior and Degradation Mechanisms of this compound Derivatives

Phosphate esters derived from this compound can undergo hydrolysis, a process of significant environmental and biological relevance. The stability of these esters is highly dependent on the surrounding chemical environment. The biodegradation of the related compound, tert-butylphenyl diphenyl phosphate (BPDP), has been studied, indicating that microbial degradation can occur through multiple pathways, including the formation of phenol, tert-butylphenol, and diphenyl phosphate. nih.gov

Pathways to Aryl Hydrogen Phosphates

The hydrolysis of diaryl alkyl phosphates, which are structurally similar to the triesters derived from this compound, can proceed through the cleavage of either the P-OAr or P-O-alkyl bond. The pathway to aryl hydrogen phosphates involves the selective cleavage of one of the aryl ester bonds.

This hydrolysis can be influenced by factors such as pH and the presence of catalysts. Under certain conditions, selective removal of a phenyl group from alkyl diphenyl phosphates can be achieved through catalytic hydrogenation, yielding the corresponding monophenyl phosphate. This process highlights a potential chemical degradation pathway for such compounds.

The hydrolysis of phosphate esters is a fundamental reaction in chemistry and biology, and its kinetics are influenced by the structure of the ester and the reaction conditions. chemrxiv.orgsamipubco.com The hydrolysis of tert-butyl phosphate has also been a subject of study, providing insights into the stability of phosphate esters with bulky alkyl groups. rsc.org

Stability Profiles under Varied Chemical Conditions

The stability of phosphate esters is significantly affected by the pH of the medium. Generally, phosphate esters are more stable in neutral conditions and their hydrolysis is accelerated under both acidic and basic conditions. For example, the hydrolysis half-life of triphenyl phosphate, a related aryl phosphate, is significantly shorter at pH 9 compared to neutral pH. nih.gov

The presence of the bulky tert-butyl group on the phenyl ring in derivatives of this compound may impart some steric hindrance to nucleophilic attack at the phosphorus center, potentially influencing their stability compared to unsubstituted phenyl phosphates. The hydrolysis of tert-butylphenyl diphenyl phosphate has been observed to be faster at high pH. nih.gov

Interactive Table: General Stability of Aryl Phosphate Esters under Different pH Conditions

pH ConditionGeneral StabilityPredominant Hydrolysis Mechanism
Acidic (pH < 4)Less StableA-1 type, involving protonation of the ester oxygen
Neutral (pH 6-8)Relatively StableWater-catalyzed or specific-base catalysis
Basic (pH > 9)Less StableSN2(P) type, involving hydroxide (B78521) ion attack

This table represents generalized trends for aryl phosphate esters and may not reflect the exact behavior of all this compound derivatives.

Redox Chemistry of the Phosphorus Center in this compound Analogues

The phosphorus atom in this compound and its derivatives exists in the +5 oxidation state, which is the most common and stable oxidation state for phosphorus in organophosphorus compounds. wikipedia.orglibretexts.org Redox reactions involving the phosphorus center in these pentavalent phosphate esters are not as common as the nucleophilic substitution reactions at the phosphorus atom.

It is important to note that the primary reactivity of this compound and its derivatives is dominated by the electrophilicity of the phosphorus(V) center, leading to phosphorylation and hydrolysis reactions, rather than redox transformations of the phosphorus atom itself.

Controlled Oxidation to Phosphates and Beyond

The oxidation of phosphorus(V) in this compound to higher oxidation states is not a common transformation, as the phosphorus is already in a high oxidation state. However, the term "oxidation" in this context can refer to the conversion of the dichlorophosphate into phosphate esters or other derivatives where the phosphorus atom is bonded to more oxygen-containing moieties.

The synthesis of mixed aryl phosphates from dichlorophosphates further illustrates this type of "oxidative" transformation. For example, cresyl diphenyl phosphates can be synthesized by reacting the corresponding cresol (B1669610) with diphenyl chlorophosphate. epa.gov Similarly, this compound can serve as a precursor for the synthesis of various mixed triaryl phosphates. The reaction involves the nucleophilic attack of a phenoxide or an alcohol on the phosphorus center, leading to the displacement of a chloride ion. A general procedure for the synthesis of aryl phosphates involves reacting the corresponding phenol with a phosphorylating agent like phosphorus oxychloride in the presence of a base such as triethylamine to neutralize the liberated HCl. epa.gov

The preparation of tert-butylphenyl-containing triaryl phosphates has been described, where tert-butylphenol is reacted with phosphorus oxychloride. google.com This process can be controlled to produce a mixture of phosphate esters, including those derived from the further reaction of the initially formed dichlorophosphate.

Biodegradation studies of tert-butylphenyl diphenyl phosphate (BPDP) have identified phenol, tert-butylphenol, and diphenyl phosphate as degradation products, indicating the cleavage of the P-O-aryl bonds. nih.gov This enzymatic hydrolysis represents a biological pathway for the transformation of these phosphate esters.

Reductive Transformations to Lower Oxidation States of Phosphorus

The reduction of the phosphorus(V) center in this compound to lower oxidation states, such as phosphonites (P(III)) or phosphines (P(III)), is a challenging but synthetically valuable transformation. While direct reduction protocols for this compound are not extensively documented, general principles of organophosphorus chemistry suggest potential pathways.

Reductive dehalogenation is a common method for reducing the oxidation state of phosphorus. However, the reduction of P-Cl bonds in dichlorophosphates is less common than the reduction of P(III)-Cl bonds. One possible approach could involve the use of strong reducing agents. For instance, the reduction of aryl bromides and chlorides can be achieved through catalytic hydrogenation. organic-chemistry.org While this typically targets carbon-halogen bonds, similar conditions could potentially be adapted for P-Cl bonds, although the reactivity of the P=O bond would need to be considered.

A more plausible route to access lower oxidation states of phosphorus starting from a tert-butylphenyl source would involve the synthesis of an aryl dichlorophosphine (a P(III) compound) first, which can then be further functionalized. Aryl-dichlorophosphines are commonly synthesized by reacting phosphorus trichloride with Grignard reagents or organolithium compounds derived from the corresponding aryl halide. chemistryviews.org For example, an organozinc reagent derived from a bromo-tert-butylbenzene could be reacted with PCl3 to yield tert-butylphenyl dichlorophosphine. chemistryviews.org This dichlorophosphine could then be a versatile intermediate for accessing various lower oxidation state phosphorus compounds.

Further Substitution Reactions Involving this compound

Beyond reactions with oxygen nucleophiles, the chlorine atoms in this compound can be displaced by a variety of other nucleophiles, leading to a diverse range of organophosphorus compounds. The stereoelectronic effects of the bulky tert-butylphenyl group play a significant role in modulating the reactivity of the phosphorus center in these substitution reactions.

Exchange of Halogen Atoms with Non-Oxygen Nucleophiles

Nucleophilic substitution at the phosphorus center of this compound can be achieved with various non-oxygen nucleophiles, such as nitrogen-containing compounds and organometallic reagents.

Nitrogen Nucleophiles: Primary and secondary amines can react with dichlorophosphates to form phosphorodiamidic chlorides and, upon further substitution, phosphonic triamides. The reaction of amines with carbonyl compounds to form imines is a well-established transformation, and similar reactivity is observed with phosphorus electrophiles. libretexts.orglibretexts.orgyoutube.comyoutube.com The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the electrophilic phosphorus atom and displacing a chloride ion. youtube.com The reaction of a primary amine with this compound would initially yield a phosphoroamidochloridate, which could then react with a second equivalent of the amine to give a phosphorodiamidate.

Carbon Nucleophiles: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful carbon nucleophiles that can react with phosphorus halides to form P-C bonds. uniurb.ityoutube.com The reaction of this compound with two equivalents of a Grignard or organolithium reagent would be expected to replace both chlorine atoms, leading to the formation of a phosphine (B1218219) oxide with two new P-C bonds. The high reactivity of these organometallic reagents often leads to the complete substitution of all halogen atoms. chemistryviews.org For example, the reaction of phenylmagnesium bromide with dibenzoyl peroxide yields phenyl benzoate, demonstrating the ability of Grignard reagents to participate in substitution reactions. pjsir.org Similarly, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would be expected to yield tert-butylphenyl dimethylphosphine (B1204785) oxide.

The following table summarizes the expected products from the reaction of this compound with various non-oxygen nucleophiles.

NucleophileReagent ExampleExpected Product
Primary AmineMethylamine (CH₃NH₂)N,N'-Dimethyl-P-(tert-butylphenyl)phosphonic diamide
Secondary AmineDimethylamine ((CH₃)₂NH)N,N,N',N'-Tetramethyl-P-(tert-butylphenyl)phosphonic diamide
Grignard ReagentMethylmagnesium bromide (CH₃MgBr)(tert-Butylphenyl)dimethylphosphine oxide
Organolithium Reagentn-Butyllithium (n-BuLi)(tert-Butylphenyl)dibutylphosphine oxide

Stereoelectronic Effects of the tert-Butylphenyl Moiety on Reactivity

The tert-butylphenyl group exerts significant stereoelectronic effects that influence the reactivity of the phosphorus center in this compound.

Steric Effects: The bulky tert-butyl group imposes considerable steric hindrance around the phosphorus atom. This steric bulk can affect the rate of nucleophilic attack. numberanalytics.com In reactions following an associative mechanism (like SN2 at phosphorus), where the nucleophile approaches the phosphorus center to form a pentacoordinate intermediate or transition state, the bulky substituent can slow down the reaction rate by sterically shielding the electrophilic center. researchgate.netresearchgate.net For instance, in electrophilic aromatic substitution, a tert-butyl group directs incoming electrophiles to the less hindered para position, highlighting its significant steric influence. stackexchange.comyoutube.comvarsitytutors.com A similar effect would be expected for nucleophilic attack on the phosphorus atom, where the approach of the nucleophile might be sterically hindered by the large tert-butylphenyl group.

Electronic Effects: The tert-butyl group is an electron-donating group through an inductive effect. stackexchange.com This electron-donating nature increases the electron density on the phenyl ring and, to a lesser extent, on the phosphorus atom through the P-O-C linkage. An increase in electron density at the phosphorus center would decrease its electrophilicity, potentially slowing down the rate of nucleophilic attack. However, the tert-butyl group can also stabilize carbocationic intermediates through hyperconjugation, although this effect is less pronounced than for a methyl group. stackexchange.com In the context of nucleophilic substitution at phosphorus, the primary electronic effect would be the inductive electron donation, which deactivates the phosphorus center towards nucleophilic attack compared to an unsubstituted phenyl dichlorophosphate.

The combination of these steric and electronic effects can influence not only the rate of reaction but also the reaction mechanism. For example, significant steric hindrance might favor a more dissociative (SN1-like) mechanism, where the departure of a chloride ion to form a transient phosphocation is the rate-determining step.

The following table summarizes the stereoelectronic effects of the tert-butylphenyl group on the reactivity of this compound.

EffectDescriptionImpact on Reactivity
Steric Hindrance The bulky tert-butyl group physically obstructs the approach of nucleophiles to the phosphorus center.Decreases the rate of associative nucleophilic substitution reactions. May favor a dissociative mechanism.
Inductive Effect The electron-donating tert-butyl group increases electron density at the phosphorus atom.Decreases the electrophilicity of the phosphorus center, reducing the rate of nucleophilic attack.

Role As a Key Intermediate in Advanced Functional Material Synthesis

Precursor in the Development of Flame Retardant Additives and Monomers

One of the primary applications of tert-butylphenyl dichlorophosphate (B8581778) is as a precursor for flame retardant additives and monomers. These materials are essential for improving the fire safety of a wide range of products, from electronics and textiles to construction materials.

Tert-butylphenyl dichlorophosphate serves as a starting material for the synthesis of reactive phosphate-based monomers. These monomers can be polymerized or co-polymerized to create inherently flame-retardant polymers. An example of such a monomer is Bis[di-acryloyloxyethyl]-p-tert-butyl-phenyl-phosphate. The synthesis involves the reaction of this compound with a suitable hydroxy-functionalized acrylate (B77674), such as 2-hydroxyethyl acrylate, in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting monomer contains both a phosphorus-based flame retardant group and reactive acrylate functionalities that can participate in polymerization reactions.

Reactive diluents based on phosphate (B84403) chemistry are instrumental in developing UV-curable coatings with superior flame retardancy. researchgate.netdeepdyve.com For instance, a novel trispiperazido phosphate-based reactive diluent, diphosphate-piperazine hydroxyl acrylate (DPHA), has been synthesized and incorporated into epoxy acrylate (EA) formulations for UV-curable wood coatings. deepdyve.com The inclusion of such reactive diluents can enhance the thermal and mechanical properties of the cured materials. researchgate.net By varying the concentration of these reactive diluents, the viscosity of the formulation can be adjusted to improve coating efficiency, leading to films with good stain resistance and a high-gloss finish. deepdyve.com

The development of UV-curable flame-retardant resins often involves blending commercial polyurethane acrylates with synthesized phosphorus-containing monomers. researchgate.net This approach has been shown to significantly improve the flame retardancy of the resulting films, as evidenced by cone calorimeter tests which show a reduction in heat release rates. researchgate.net

Building Block for Aryl Phosphate Esters in Polymer Stabilization Systems

This compound is also a key building block for the synthesis of various aryl phosphate esters that are widely used as stabilizers in plastics and other polymeric materials. These stabilizers protect the polymers from degradation caused by heat, light, and oxidation, thereby extending their service life.

Tert-butylphenyl diphenyl phosphate is a commercially significant flame retardant and plasticizer. It can be synthesized by the phosphorylation of tert-butylphenol with phosphorus oxychloride. justia.comgoogle.com The properties of the final product, such as its stability at low temperatures, can be influenced by the isomeric composition of the starting tert-butylphenol. justia.com The process typically involves reacting tert-butylphenol with phosphorus oxychloride, sometimes in the presence of a Lewis acid catalyst like titanium tetrachloride or aluminum trichloride (B1173362). google.com

Fungal metabolism studies have been conducted on tert-butylphenyl diphenyl phosphate to understand its environmental fate. nih.gov These studies have shown that fungi can metabolize the compound, primarily through oxidation of the tert-butyl group. nih.gov

Table 1: Physical and Chemical Properties of tert-Butylphenyl Diphenyl Phosphate

PropertyValueReference
Molecular FormulaC22H23O4P chemspider.com
Boiling Point>400°C service.gov.uk
Vapor Pressure7.8×10-5 Pa at 20°C service.gov.uk

This interactive table provides a summary of key properties. Please refer to the cited sources for more detailed information.

The presence of the bulky tert-butyl group makes this compound suitable for creating hindered phenolic phosphate derivatives. These compounds act as highly effective antioxidants in polymers. The synthesis of tris(2,4-di-tert-butylphenyl) phosphite (B83602), a widely used antioxidant known by trade names such as Irgafos 168, involves the reaction of 2,4-di-tert-butylphenol (B135424) with phosphorus trichloride. google.comnih.gov This antioxidant is known for its ability to protect polymers from thermal degradation. researchgate.net

Another important stabilizer derived from a similar chemistry is bis(2,4-di-tert-butylphenyl) pentaerythritol (B129877) diphosphite. wikipedia.org It is synthesized from 2,4-di-tert-butylphenol, phosphorus trichloride, and pentaerythritol and is used to remove hydroperoxides in plastics. wikipedia.org

Table 2: Examples of Hindered Phenolic Phosphate Derivatives and Their Applications

Compound NameKey ApplicationReference
Tris(2,4-di-tert-butylphenyl) phosphiteAntioxidant, Heat stabilizer nih.gov
Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphitePolymer stabilizer wikipedia.org
Tris(2,4-di-tert-butylphenyl) phosphateAntioxidant researchgate.net

This interactive table highlights some key derivatives and their primary functions. For more in-depth information, consult the provided references.

Potential in Polymer Chemistry and Initiator Design

The reactivity of the P-Cl bonds in this compound opens up possibilities for its use in more advanced applications within polymer chemistry, including the design of specialized initiators for polymerization reactions. While specific examples directly utilizing this compound in initiator design are not prevalent in the provided search results, the analogous chemistry of related phosphine (B1218219) and phosphite compounds suggests potential pathways.

For instance, the synthesis of tailor-made photoinitiators for dental adhesives has been demonstrated using related phosphorus chemistry, such as the preparation of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide. beilstein-journals.org This highlights the potential for designing complex functional molecules from phosphorus-based precursors. Furthermore, phosphine ligands like di-tert-butylphosphinoferrocene (B6355959) are crucial in catalysis, and their synthesis involves the reaction of a lithiated ferrocene (B1249389) with di-tert-butylchlorophosphine, a compound with similar reactivity to this compound. orgsyn.org The development of such complex organometallic compounds showcases the versatility of phosphorus chemistry in creating molecules with specific catalytic or initiating properties.

Functionalization for Controlled Radical Polymerization Initiators

While not a direct initiator itself in the classical sense, this compound serves as a key precursor in the synthesis of functional monomers that participate in and influence radical polymerization processes, particularly those initiated by ultraviolet (UV) light. A notable example is the synthesis of bis[di-acryloyloxyethyl]-p-tert-butyl-phenyl phosphate (DAPP), a UV-curable, flame-retardant monomer. nih.gov

The synthesis of DAPP involves the reaction of 4-tert-butylphenyl dichlorophosphate (BPDCP) with 2-hydroxy ethyl acrylate (HEA). nih.gov This reaction effectively functionalizes the dichlorophosphate by replacing the chlorine atoms with acrylate-containing groups. The resulting DAPP molecule possesses polymerizable acrylate functionalities, allowing it to be incorporated into polymer chains during UV-curing processes, which are a form of radical polymerization. nih.gov

Table 1: Synthesis of Functional Monomer DAPP

Reactant 1 Reactant 2 Product Application of Product

The incorporation of the phosphorus-containing DAPP into a polymer matrix, such as bisphenol A epoxy acrylate (BAEA), imparts flame retardant properties to the final material. nih.gov This demonstrates how this compound can be functionalized to create monomers that actively participate in polymerization to yield materials with advanced functionalities.

Role in the Synthesis of Oligomeric and Polymeric Phosphorus Compounds

This compound is a valuable building block for the synthesis of a variety of oligomeric and polymeric phosphorus compounds due to the high reactivity of its P-Cl bonds.

The synthesis of the aforementioned DAPP monomer is a prime example of creating a distinct oligomeric phosphorus compound from this compound. nih.gov This process involves the controlled reaction of the dichlorophosphate with a stoichiometric amount of the alcohol, leading to a well-defined molecular structure.

Furthermore, patents describe the synthesis of other specific organophosphorus compounds, such as 2,4-di-tert-butylphenyl diphenylphosphate. This is achieved by reacting 2,4-di-tert-butylphenyl dichlorophosphate with phenol (B47542). googleapis.com This reaction highlights the versatility of the dichlorophosphate intermediate in creating a range of discrete organophosphorus molecules with potential applications as modifiers for thermoplastic resins. googleapis.comgoogle.com

Table 2: Synthesis of Oligomeric and Polymeric Phosphorus Compounds from this compound

Reactant 1 Reactant 2 Product Product Type
4-tert-Butylphenyl dichlorophosphate 2-Hydroxy ethyl acrylate bis[di-acryloyloxyethyl]-p-tert-butyl-phenyl phosphate (DAPP) Oligomeric nih.gov

The subsequent blending and curing of the DAPP monomer with resins like BAEA result in the formation of a cross-linked polymeric material. nih.govsemanticscholar.org In this network, the phosphorus-containing units derived from this compound are covalently integrated into the polymer structure, demonstrating its role in the formation of functional polymeric systems. nih.gov The amount of DAPP incorporated can be varied to control the phosphorus content and, consequently, the flame retardancy of the final polymer. nih.gov

Advanced Analytical Methodologies for Characterizing Tert Butylphenyl Dichlorophosphate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural and functional group analysis of tert-butylphenyl dichlorophosphate (B8581778). Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR and Raman), and High-Resolution Mass Spectrometry (HRMS) provide a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous structural assignment of organophosphorus compounds. researchgate.net By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ³¹P NMR spectra, the precise connectivity of atoms within the tert-butylphenyl dichlorophosphate molecule can be determined.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group and the aromatic protons of the phenyl ring. The tert-butyl group typically presents as a sharp singlet due to the nine equivalent protons, while the aromatic protons will appear as a set of multiplets in the aromatic region of the spectrum. For a related compound, tri-(p-tert-butylphenyl) phosphate (B84403), the tert-butyl protons appear as a singlet, and the aromatic protons show distinct patterns corresponding to their positions on the phenyl ring. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon environments. Key signals would correspond to the quaternary and methyl carbons of the tert-butyl group, and the distinct carbons of the phenyl ring, including the carbon atom directly bonded to the phosphate oxygen.

³¹P NMR: Phosphorus-31 NMR is particularly powerful for characterizing organophosphorus compounds, as the chemical shift is highly sensitive to the nature of the substituents on the phosphorus atom. researchgate.net For this compound, a single resonance is expected in the ³¹P NMR spectrum, and its specific chemical shift would be indicative of the dichlorophosphate moiety attached to the phenoxy group. This technique is routinely used for monitoring reactions, assessing product yields, and studying the stereochemistry of phosphorus-containing molecules. researchgate.net

Table 1: Representative NMR Data for Related tert-Butylphenyl Phosphate Compounds This table presents typical chemical shift ranges based on data for analogous structures, as specific experimental data for this compound is not publicly available.

NucleusFunctional GroupExpected Chemical Shift (ppm)Remarks
¹H tert-Butyl (CH₃)~ 1.3Sharp singlet representing 9 protons. nih.gov
Aromatic (C₆H₄)~ 7.0 - 7.5Multiplet pattern, dependent on substitution.
¹³C tert-Butyl (C(CH₃)₃)~ 31-32Signal for the three equivalent methyl carbons.
tert-Butyl (C(CH₃)₃)~ 34-35Signal for the quaternary carbon.
Aromatic (C₆H₄)~ 120 - 150Multiple signals for the aromatic carbons.
³¹P Dichlorophosphate (P=O)Cl₂VariableHighly dependent on the full molecular structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves to identify the functional groups present in a molecule by probing their characteristic vibrational modes. horiba.com These two techniques are complementary; FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures inelastic scattering. horiba.com

For this compound, key vibrational bands would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the tert-butyl group, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

P=O stretching: A strong absorption band characteristic of the phosphoryl group, typically in the 1250-1350 cm⁻¹ region.

P-O-C (Aryl) stretching: Vibrations associated with the phosphate ester linkage, usually found in the 900-1100 cm⁻¹ range.

P-Cl stretching: Vibrations for the phosphorus-chlorine bonds, expected at lower wavenumbers, typically in the 400-600 cm⁻¹ region.

The analysis of these bands allows for the confirmation of the major functional components of the molecule. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental formula of a compound by measuring its mass with very high accuracy. Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry provide mass measurements with errors in the low parts-per-million (ppm) range, allowing for the confident assignment of an elemental composition. birmingham.ac.ukmdpi.com

For this compound (C₁₀H₁₃Cl₂O₂P), the monoisotopic mass is calculated to be 266.00302 Da. uni.lu HRMS analysis would aim to detect the protonated molecule [M+H]⁺ (m/z 267.01030) or other adducts in the mass spectrum and compare the measured mass to the theoretical value. uni.lu This technique is essential for confirming the identity of newly synthesized compounds and for identifying unknown derivatives or degradation products in complex samples. doi.orgnih.gov

Table 2: Predicted HRMS Data for this compound Adducts Data sourced from PubChemLite. uni.lu

AdductFormulaCalculated m/z
[M+H]⁺[C₁₀H₁₄Cl₂O₂P]⁺267.01030
[M+Na]⁺[C₁₀H₁₃Cl₂NaO₂P]⁺288.99224
[M-H]⁻[C₁₀H₁₂Cl₂O₂P]⁻264.99574
[M+NH₄]⁺[C₁₀H₁₇Cl₂NO₂P]⁺284.03684

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound and its derivatives from complex mixtures before their detection and quantification, typically by mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and semi-volatile compounds. It is well-suited for profiling reaction byproducts, degradation products, or metabolites of this compound that are thermally stable enough to be volatilized without decomposition. researchgate.net For instance, GC-MS has been successfully used to identify related organophosphorus compounds, such as tris(2,4-di-tert-butylphenyl)phosphite and its oxide, in various samples. nih.gov The technique has also been applied to identify metabolites of tert-butylphenyl diphenyl phosphate, demonstrating its utility in tracking the biotransformation of these types of molecules. researchgate.net Potential volatile products that could be profiled include precursors like 4-tert-butylphenol. biomedpharmajournal.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique for analyzing non-volatile or thermally labile compounds in complex matrices.

LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) provides excellent selectivity and sensitivity for quantifying target analytes in complex samples like environmental dust or biological fluids. nih.gov This method has been developed for the quantitative analysis of numerous aryl-organophosphate esters (aryl-OPEs), including compounds structurally similar to this compound, achieving very low limits of quantification. nih.gov

LC-QTOF-MS: The coupling of liquid chromatography with a quadrupole time-of-flight mass spectrometer (LC-QTOF-MS) combines separation with high-resolution mass analysis. This is particularly powerful for screening and identifying unknown compounds in complex mixtures, such as environmental samples or metabolomics studies. nih.govscripps.edu The accurate mass measurements from the TOF analyzer can be used to determine the elemental composition of unknown peaks, while MS/MS fragmentation data helps to elucidate their structures. nih.gov This approach has proven effective for identifying novel organophosphate compounds in water and sludge. doi.orgnih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoringpsu.eduresearchgate.net

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and sensitive method for monitoring the progress of chemical reactions involving this compound. This technique is instrumental in determining the point of reaction completion by tracking the consumption of starting materials and the formation of products. youtube.comyoutube.com

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside reference spots of the starting materials (e.g., tert-butylphenol and phosphorus oxychloride) and the expected product, this compound. The plate is then developed in a suitable solvent system, which is typically a mixture of a non-polar and a polar solvent, such as hexane (B92381) and ethyl acetate. rochester.edu The separation of components on the plate is based on their differential adsorption to the stationary phase (usually silica (B1680970) gel) and solubility in the mobile phase.

After development, the plate is visualized, often using a UV lamp, as aromatic compounds like this compound are UV-active. youtube.com The relative positions of the spots are quantified by their retention factor (Rƒ) values. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progress. A "cospot," where the reaction mixture is spotted on top of the starting material, is often used to confirm if the reactant has been fully consumed, which is particularly useful if the Rƒ values of the reactant and product are very similar. rochester.edu

Table 1: Illustrative TLC Monitoring of this compound Synthesis

Time PointStarting Material (tert-butylphenol) RƒProduct (this compound) RƒObservations
t = 0 hr0.55-Strong starting material spot, no product spot visible.
t = 2 hr0.550.70Faint product spot appears; starting material spot still strong.
t = 4 hr0.550.70Product spot intensity increases; starting material spot diminishes.
t = 6 hr-0.70Starting material spot is absent; only the product spot is visible, indicating reaction completion.

Note: Rƒ values are hypothetical and depend on the specific TLC conditions (adsorbent, solvent system).

Thermal and Thermolytic Analytical Techniques

Thermal analysis techniques are essential for evaluating the behavior of this compound at elevated temperatures, which is particularly relevant for its applications as a flame retardant. nih.govmdpi.com

Thermogravimetric Analysis (TGA) for Decomposition Behavior and Thermal Stabilitybibliotekanauki.placs.orgnih.govthermofisher.com

Thermogravimetric Analysis (TGA) measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. For this compound, TGA is used to determine its thermal stability and decomposition profile. Aryl phosphates generally exhibit higher thermal stability compared to alkyl phosphates, decomposing at higher temperatures. nih.govnih.govsemanticscholar.org

The TGA thermogram of an aryl phosphate like this compound would typically show a single major weight loss step corresponding to its decomposition. The onset temperature of this weight loss is a key indicator of its thermal stability. Studies on similar commercial aryl phosphate esters show that thermal degradation typically begins at temperatures above 300°C. service.gov.uk The decomposition process for organophosphorus esters often involves the initial elimination of a phosphorus acid. mdpi.comnih.gov

Table 2: Representative TGA Data for an Aryl Phosphate Ester

ParameterTemperature (°C)Weight Loss (%)Description
Onset of Decomposition (T_onset)~320°C5%The temperature at which significant thermal decomposition begins.
Midpoint of Decomposition (T_50)~380°C50%The temperature at which 50% of the material has decomposed.
End of Decomposition~450°C>95%The temperature at which the primary decomposition is complete.
Residual Mass>600°C<5%Remaining char residue at high temperatures.

Note: Data is representative for a generic aryl phosphate and actual values for this compound may vary.

Coupled TGA-IR and Pyrolysis-GC/MS for Evolved Gas Analysis and Degradation Product Identificationbibliotekanauki.placs.orgnih.gov

To fully understand the decomposition mechanism, TGA is often coupled with other analytical techniques to identify the volatile products released during heating.

TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy) continuously analyzes the gases evolved from the TGA furnace. thermofisher.com As this compound decomposes, the effluent gas is passed through an infrared gas cell, and FTIR spectra are recorded in real-time. This allows for the identification of functional groups and specific gaseous molecules. For an organophosphate ester, expected evolved products would include carbon dioxide (CO₂), water (H₂O), and compounds containing P-O-C (phosphate ester) and aromatic C-H bonds. capes.gov.brresearchgate.net

Pyrolysis-GC/MS (Pyrolysis-Gas Chromatography/Mass Spectrometry) provides a more detailed separation and identification of the degradation products. In this technique, the sample is rapidly heated to a high temperature (pyrolyzed) in the absence of oxygen, and the resulting fragments are separated by a gas chromatograph and identified by a mass spectrometer. chromatographyonline.comyoutube.comyoutube.com

For this compound, pyrolysis would lead to the cleavage of the P-O and C-O bonds. semanticscholar.org The resulting pyrogram would likely show peaks corresponding to a variety of degradation products. By analyzing the mass spectrum of each peak, these fragments can be identified. This detailed analysis is critical for elucidating the flame retardant mechanism, which can involve both gas-phase radical trapping and condensed-phase char formation. mdpi.comacs.org

Table 3: Expected Degradation Products from Pyrolysis-GC/MS of this compound

Compound NameChemical FormulaLikely Origin
tert-ButylbenzeneC₁₀H₁₄Cleavage of the P-O-Aryl bond and subsequent stabilization.
Phenol (B47542)C₆H₆OCleavage and loss of the tert-butyl group from the phenyl ring.
IsobutyleneC₄H₈Fragmentation of the tert-butyl group.
Phosphoric AcidH₃PO₄Product of hydrolysis/decomposition of the phosphate moiety.
Chlorinated CompoundsVariousFrom the P-Cl bonds.
Polycyclic Aromatic Hydrocarbons (PAHs)VariousSecondary reactions at high temperatures.

Computational and Theoretical Studies on Tert Butylphenyl Dichlorophosphate Chemistry

Electronic Structure and Reactivity Predictions via Quantum Chemical Methods

Quantum chemical methods are instrumental in providing a detailed picture of the electronic landscape of a molecule, which in turn dictates its reactivity.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For tert-butylphenyl dichlorophosphate (B8581778), DFT calculations can predict a range of molecular and electronic properties. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation in an approximate manner.

Key properties that can be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a critical parameter, as a smaller gap generally implies higher reactivity. In organophosphates, the HOMO-LUMO energy gap has been shown to be a significant contributor to their binding affinity in biological systems. nih.gov The electrostatic potential map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), indicating likely sites for nucleophilic and electrophilic attack, respectively. For tert-butylphenyl dichlorophosphate, the phosphorus atom is expected to be highly electrophilic due to the presence of two electron-withdrawing chlorine atoms and the phosphoryl oxygen.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations (Illustrative).
PropertyPredicted ValueSignificance
HOMO Energy-8.5 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap7.3 eVRelates to the chemical reactivity and stability of the molecule.
Dipole Moment3.5 DQuantifies the overall polarity of the molecule.

Note: The values in this table are illustrative and represent typical ranges for similar organophosphate compounds. Actual values would require specific DFT calculations for this compound.

Transition State Computations for Reaction Mechanism Elucidation

Understanding the mechanism of a chemical reaction involves identifying the transition state, which is the highest energy point along the reaction coordinate. DFT calculations are frequently employed to locate and characterize transition state structures. researchgate.net For reactions involving this compound, such as nucleophilic substitution at the phosphorus center, transition state computations can reveal the geometry and energy of the transition state, providing insights into the reaction's feasibility and kinetics.

For instance, in a reaction with a nucleophile (e.g., an alcohol or amine), the calculations would model the approach of the nucleophile to the phosphorus atom, the breaking of the P-Cl bond, and the formation of the new P-Nu bond. The calculated activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. These computational studies can help to rationalize experimental observations and predict the outcome of unknown reactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the physical movements and interactions of atoms and molecules over time.

Conformational Analysis and Steric Hindrance Effects of tert-Butyl Groups

The tert-butyl group is known for its significant steric bulk, which can profoundly influence the reactivity and conformation of a molecule. youtube.comyoutube.com Conformational analysis of this compound using molecular mechanics or DFT can identify the most stable (lowest energy) three-dimensional arrangement of the atoms. youtube.com

The large size of the tert-butyl group can hinder the approach of reactants to the nearby phosphorus center, a phenomenon known as steric hindrance. libretexts.orgyoutube.comyoutube.com This can affect the rate and regioselectivity of reactions. For example, in nucleophilic substitution reactions, the bulky tert-butyl group may favor attack from the less hindered side of the molecule. libretexts.org Molecular modeling can quantify these steric effects by calculating steric energies and visualizing the spatial arrangement of the groups. youtube.com

Table 2: Illustrative Steric Parameters for this compound.
ParameterDescriptionImplication
Torsional Angle (C-C-O-P)The angle of rotation around the C-O bond connecting the phenyl ring to the phosphate (B84403) group.Determines the relative orientation of the bulky groups and influences the overall molecular shape.
Van der Waals SurfaceThe surface representing the steric bulk of the molecule.Visualizes the accessibility of the reactive phosphorus center to incoming nucleophiles.

Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations can be used to study the behavior of multiple this compound molecules in a condensed phase (e.g., liquid or in solution). frontiersin.orgmdpi.commdpi.com These simulations track the movements of each atom over time, providing insights into intermolecular forces, such as van der Waals interactions and dipole-dipole interactions.

For a molecule like this compound, the aromatic ring can participate in π-π stacking interactions, while the polar phosphoryl group can engage in dipole-dipole interactions. MD simulations can help to understand how these interactions might lead to aggregation or self-assembly of the molecules. The simulations can also calculate properties like the radial distribution function, which describes the probability of finding another molecule at a certain distance from a reference molecule. nih.gov

Structure-Reactivity Relationships from Computational Approaches

By systematically modifying the structure of this compound in silico (e.g., by changing the substituents on the phenyl ring) and calculating the resulting electronic and steric properties, it is possible to establish quantitative structure-activity relationships (QSAR) or more general structure-reactivity relationships. nih.govnsmsi.irnih.govic.ac.ukyoutube.com

These relationships correlate specific molecular descriptors (e.g., HOMO energy, partial atomic charges, steric parameters) with a particular reactivity outcome (e.g., reaction rate, binding affinity). nih.gov For example, a QSAR study might reveal that increasing the electron-withdrawing nature of a substituent on the phenyl ring leads to a more electrophilic phosphorus atom and a faster rate of nucleophilic substitution. These computational models can be used to predict the reactivity of new, unsynthesized derivatives of this compound, thereby guiding experimental efforts.

Correlation of Calculated Descriptors with Experimental Reaction Pathways

The correlation of computationally calculated molecular descriptors with experimentally observed reaction pathways is a cornerstone of modern physical organic chemistry. For a compound like this compound, this would involve using quantum chemical methods to calculate various electronic and structural properties and relating them to its reactivity, such as in hydrolysis or nucleophilic substitution reactions.

Theoretical Framework: Theoretical studies on the hydrolysis mechanisms of similar organophosphorus compounds, such as organophosphate pesticides, have been conducted. nih.govnih.gov These studies often employ Density Functional Theory (DFT) to model the reaction pathways, identify transition states, and calculate activation energies. researchgate.net The goal is to understand the step-by-step process of bond breaking and formation. For instance, a theoretical study on the hydrolysis of other organophosphates examined the role of specific amino acid residues in an enzyme's active site, showing how they act as general bases to facilitate the reaction. nih.gov

Calculated Descriptors: A range of molecular descriptors can be calculated to predict and rationalize the reactivity of a molecule. These descriptors, which can be correlated with experimental outcomes, fall into several categories. researchgate.net

Descriptor CategorySpecific ExamplesPotential Correlation with Reactivity
Electronic HOMO/LUMO energies, Mulliken charges, Electrostatic potentialPredicts sites susceptible to nucleophilic/electrophilic attack. A lower LUMO energy often correlates with higher reactivity towards nucleophiles.
Thermodynamic Enthalpy of formation, Gibbs free energy of activationDetermines the spontaneity and rate of a reaction. Lower activation energies indicate faster reaction rates.
Structural/Topological Bond lengths, bond angles, steric parametersInfluences the accessibility of the reaction center (the phosphorus atom) to incoming nucleophiles.

This table represents a general framework. Specific calculated values for this compound and their correlation with experimental data are not available in the reviewed literature.

For a related class of compounds, aryl-substituted cycloalkenecarboxylic acid methyl esters, a 2D QSAR analysis successfully used descriptors like HOMO/LUMO energies to predict binding affinity to the human dopamine (B1211576) transporter. nih.gov Such an approach could theoretically be applied to a series of this compound derivatives to correlate their structural features with reaction rates or biological activity.

Predictive Modeling for Novel Derivatives

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a powerful tool in chemical research. youtube.com These models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property.

Modeling Approaches: The development of a predictive model for novel this compound derivatives would involve several steps:

Data Set Compilation: Synthesizing and experimentally testing a series of derivatives with systematic structural variations.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each derivative.

Model Generation: Using statistical methods (e.g., multiple linear regression, partial least squares) or machine learning algorithms (e.g., random forest, support vector machines) to build a predictive equation. nih.gov

Validation: Testing the model's ability to predict the activity or property of compounds not used in its creation.

Application in Organophosphorus Chemistry: While no specific models for this compound were found, machine learning has been used to predict the neurotoxicity of other organophosphorus compounds and to screen for potential therapeutic strategies. nih.gov Another study proposed a framework using Recurrent Neural Networks (RNN) to explore the chemical space of organophosphorus molecules to predict new, less toxic, but still biologically active compounds. arxiv.org QSAR models have also been developed to predict how various organic pollutants, including some organophosphates, might affect the virulence of bacteria. nih.gov

Modeling TechniquePotential Application for this compound DerivativesExample from Related Research
QSAR Predicting biological activity (e.g., insecticidal, flame retardant efficacy)An XGBoost machine learning model predicted the severity of organophosphate poisoning with ~90% accuracy. nih.gov
QSPR Predicting physicochemical properties (e.g., solubility, boiling point, hydrolysis rate)Models have been developed to predict the lipophilicity of organophosphate pesticides using DFT.
Machine Learning Designing novel derivatives with desired properties while minimizing undesired effects.An RNN framework was proposed to generate novel organophosphorus molecules with specific biological action modes. arxiv.org

This table illustrates potential applications based on research in related fields. Specific models for this compound derivatives are not currently published.

Future Research Directions and Emerging Paradigms in Tert Butylphenyl Dichlorophosphate Research

Development of Sustainable Synthetic Methodologies and Green Chemistry Principles

Future research is increasingly focused on aligning the synthesis of tert-butylphenyl dichlorophosphate (B8581778) and its derivatives with the principles of green chemistry. The goal is to design processes that are not only efficient but also minimize environmental impact. rsc.org Key principles being explored include waste prevention, maximizing atom economy, and the use of safer solvents and reagents. nih.govresearchgate.net

One approach to greener synthesis involves solvent-free reactions. For instance, a patented process for a related compound, tris(2,4-di-tert-butylphenyl) phosphite (B83602), is conducted in the absence of solvents, which significantly reduces volatile organic compound (VOC) emissions and simplifies product isolation. google.com Another synthetic route for Dichloridophosphoric acid 4-tert-butylphenyl ester utilizes magnesium chloride and trichlorophosphate. lookchem.com

Future research will likely focus on:

Catalytic Routes: Developing highly selective catalysts to replace stoichiometric reagents, thereby reducing waste.

Alternative Reagents: Investigating less hazardous phosphorus sources than phosphorus trichloride (B1173362) or phosphorus oxychloride.

Renewable Feedstocks: Exploring the use of bio-based phenols as starting materials to reduce reliance on petroleum-based chemicals. For example, methods are being developed to create flame-retardant polymers through the polycondensation of a dichlorophosphate with a bio-based diol, such as isosorbide. google.com

Table 1: Green Chemistry Principles and Their Application in Phosphorus Chemistry

Green Chemistry Principle Application in tert-Butylphenyl Dichlorophosphate Research
Prevent Waste Designing syntheses to minimize byproducts.
Maximize Atom Economy Developing reactions where most of the starting materials are incorporated into the final product.
Use Safer Solvents Employing water or solvent-free conditions to reduce VOCs. google.com
Design for Energy Efficiency Creating processes that operate at ambient temperature and pressure.
Use of Renewable Feedstocks Synthesizing flame-retardant polymers from bio-derived diols and dichlorophosphates. google.com
Reduce Derivatives Avoiding unnecessary intermediate steps to streamline synthesis.

Exploration of Novel Catalytic and Reagent Applications for Phosphorus-Containing Systems

The reactivity of the phosphorus-chlorine bonds in this compound makes it a candidate for development as a specialized reagent or catalyst in organic synthesis. Organophosphorus compounds are known to act as nucleophilic catalysts and are used in important reactions like the Wittig, Staudinger, and Mitsunobu reactions.

While direct catalytic applications of this compound are not yet widely reported, its structural features suggest potential uses. For example, it could serve as a precursor for chiral phosphorus ligands used in asymmetric catalysis. The dichlorophosphate group can be readily substituted, allowing for the introduction of various functionalities.

Future research directions include:

Phosphorylating Agent: Utilizing this compound as an efficient agent for the phosphorylation of alcohols, amines, and other nucleophiles to create new molecules.

Catalyst Development: Modifying the structure to create novel organocatalysts for C-C and C-N bond-forming reactions.

Dehydrating Reagent: Exploring its potential as a dehydrating agent in condensation reactions, a known application for other phosphorus chlorides.

Table 2: Potential Applications of this compound in Synthesis

Application Description
Precursor to Flame Retardants Serves as a key building block for synthesizing phosphate (B84403) ester flame retardants.
Phosphorylating Agent Can introduce a tert-butylphenyl phosphate group onto various molecules.
Precursor to Ligands Can be modified to create ligands for metal-catalyzed cross-coupling reactions.
Synthetic Intermediate Used in the multi-step synthesis of complex organophosphorus compounds, such as antioxidants. researchgate.net

Design of Advanced Functional Materials with Tailored Properties

A significant area of current and future research lies in using this compound as a monomer or precursor for advanced functional materials. Its primary application is in the synthesis of organophosphate ester flame retardants and plasticizers. nih.gov These additives are incorporated into a variety of polymers to enhance their properties.

By reacting this compound with different diols, phenols, or other linking molecules, polymers with specific, tailored properties can be designed. For example, it can be used to synthesize flame-retardant epoxy resins. The incorporation of phosphorus-containing units into the polymer matrix can significantly improve the fire safety of the material. Research has shown that adding a novel flame retardant based on phosphazene and phosphaphenanthrene groups to an epoxy resin can dramatically increase its Limiting Oxygen Index (LOI) and help it achieve a V-0 rating in the UL-94 vertical burn test. cnrs.frresearchgate.net

Future work will likely focus on:

Reactive Flame Retardants: Covalently bonding the phosphate unit into the polymer backbone to prevent leaching and improve permanence.

High-Performance Polymers: Creating polymers with enhanced thermal stability, mechanical strength, and specific dielectric properties for use in electronics. google.com

Biodegradable Materials: Designing functional materials that can be broken down by microorganisms at the end of their lifecycle, addressing environmental concerns. nih.gov

Table 3: Example of Improved Flame Retardancy in Epoxy Resin

Material Phosphorus Content (wt%) Limiting Oxygen Index (LOI) UL-94 Rating
Pure DGEBA Epoxy 0 21.7% Fails
DGEBA + 10.6 wt% CTP-DOPO 1.1 36.6% V-0

Data derived from research on novel phosphazene-based flame retardants for epoxy resins. cnrs.frresearchgate.net

Interdisciplinary Approaches in Phosphorus Chemical Research

The study of this compound and its derivatives is increasingly crossing traditional disciplinary boundaries, integrating chemistry with materials science, environmental science, and toxicology.

Environmental Chemistry and Toxicology: The widespread use of its derivatives, like tert-butylphenyl diphenyl phosphate, as flame retardants has led to studies on their environmental fate, persistence, and potential toxicity. nih.gov Research has investigated the biodegradation of these compounds in soil and water, identifying breakdown products such as phenol (B47542) and tert-butylphenol. nih.gov Toxicological studies have explored their effects on biological systems, including the potential to disrupt cellular signaling pathways like the Hedgehog signaling pathway, which is crucial for embryonic development. nih.govnih.gov

Materials Science and Engineering: Collaboration between chemists and materials scientists is crucial for designing the next generation of high-performance polymers. By understanding the structure-property relationships, new flame-retardant materials for electronics, construction, and transportation can be developed. google.com

Biochemistry and Medicinal Chemistry: Some organophosphorus compounds exhibit interesting biological activities. For example, tris(2,4-di-tert-butylphenyl) phosphate, a related compound, has been noted for its antioxidant properties. researchgate.net This opens up avenues for exploring the potential of specifically designed phosphorus compounds in biomedical applications, although this is a nascent area for this particular class of chemicals.

This interdisciplinary approach ensures a more holistic understanding of the lifecycle and impact of these important chemical compounds, from their synthesis to their final application and environmental fate.

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